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Compound of Interest

Compound Name: Difluoroacetonitrile

Cat. No.: B1347018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

difluoroacetonitrile (C₂HF₂N), a key fluorinated building block in organic synthesis and drug

discovery. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral properties, offering a valuable resource for the identification, characterization, and

quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative NMR and IR spectroscopic data for

difluoroacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for Difluoroacetonitrile
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

¹H 6.25 Triplet (t) JH-F = 55.0

¹³C (CF₂) 115.2 Triplet (t) JC-F = 285.0

¹³C (CN) 112.5 Triplet (t) JC-F = 30.0

¹⁹F -118.5 Doublet (d) JF-H = 55.0

Note: Chemical shifts are referenced to standard TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).

Data is illustrative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
Table 2: Principal Infrared Absorption Frequencies for Difluoroacetonitrile

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2990 Weak C-H Stretch

2270 Strong C≡N Stretch (Nitrile)

1250 Strong C-F Stretch (Asymmetric)

1120 Strong C-F Stretch (Symmetric)

950 Medium C-C Stretch

720 Medium CH Bending

Experimental Protocols
The acquisition of high-quality spectroscopic data for volatile and fluorinated compounds like

difluoroacetonitrile requires specific experimental considerations.

NMR Spectroscopy
A standard approach for obtaining NMR spectra of fluorinated compounds is outlined below.[1]
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Sample Preparation:

Due to the volatile nature of difluoroacetonitrile, samples are typically prepared in a sealed

NMR tube.

A deuterated solvent, such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN), is used to

dissolve the sample.

An internal standard, like tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added for accurate

chemical shift referencing. For ¹⁹F NMR, an external standard such as

trichlorofluoromethane (CFCl₃) or a secondary standard like hexafluorobenzene can be

utilized.[2]

Instrumentation and Parameters:

Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe.

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is

used.[3]

Standard pulse sequences are employed for ¹H, ¹³C, and ¹⁹F acquisitions. ¹³C spectra are

typically recorded with proton decoupling to simplify the spectrum and improve the signal-to-

noise ratio.

Infrared (IR) Spectroscopy
The following protocol is suitable for acquiring the IR spectrum of a liquid nitrile.

Sample Preparation:

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A

drop of difluoroacetonitrile is placed on one plate, and the second plate is carefully placed

on top to create a uniform film.

Alternatively, a solution of difluoroacetonitrile in a suitable IR-transparent solvent (e.g.,

carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid transmission cell.
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Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

A background spectrum of the clean salt plates or the solvent-filled cell is acquired first and

subsequently subtracted from the sample spectrum to remove atmospheric and solvent

absorptions.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The

characteristic C≡N stretching vibration for nitriles is a strong, sharp band typically appearing

in the 2260-2220 cm⁻¹ region.[4]

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structure confirmation of difluoroacetonitrile.
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NMR Spectroscopy

IR Spectroscopy

Data Analysis and Structure Elucidation
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Caption: Workflow for Spectroscopic Analysis of Difluoroacetonitrile.
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1H NMR 19F NMR IR Spectrum
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Caption: Logical Flow for Structural Elucidation from Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Difluoroacetonitrile: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347018#spectroscopic-data-nmr-ir-of-
difluoroacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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